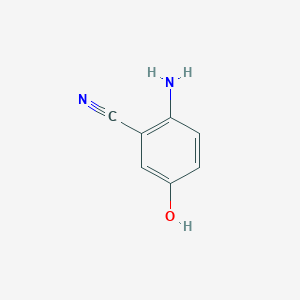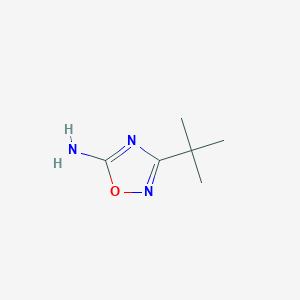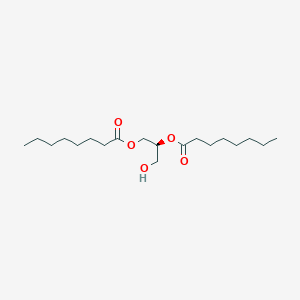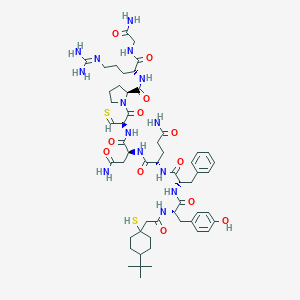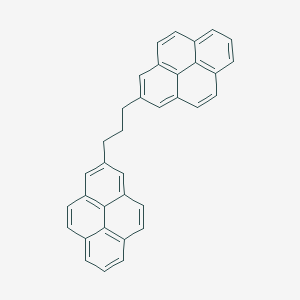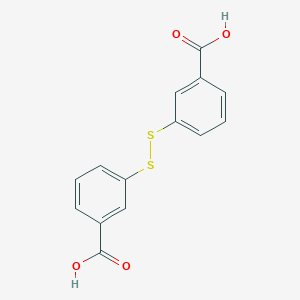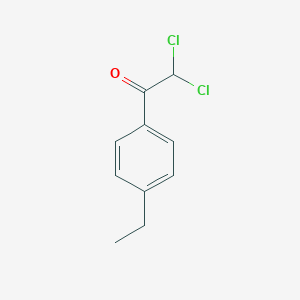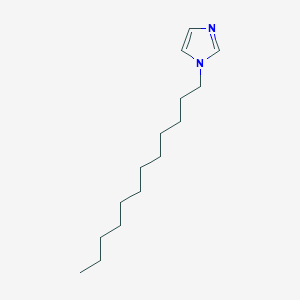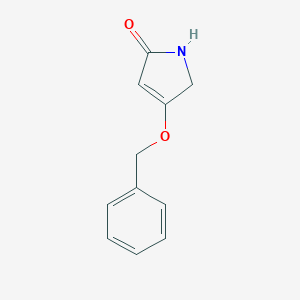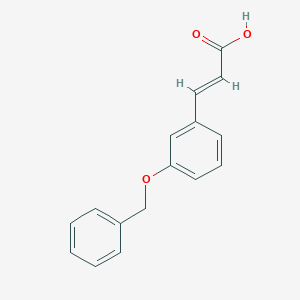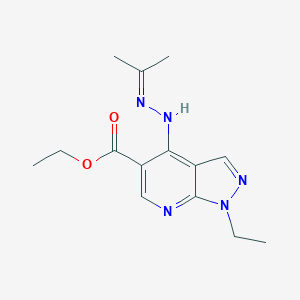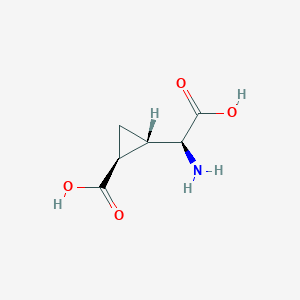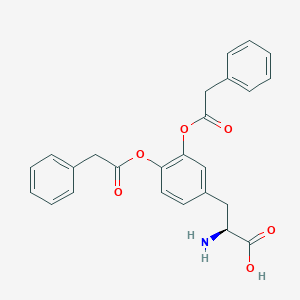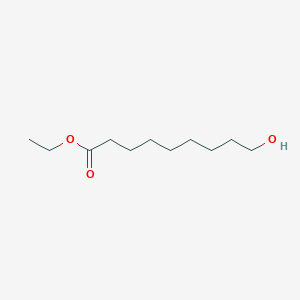
Xfaxx
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xfaxx is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique properties, which make it a valuable tool for researchers who are looking to explore new avenues of research. In
作用機序
The mechanism of action of Xfaxx is still not fully understood. However, it is believed that Xfaxx interacts with various receptors and channels in the body, which leads to changes in cellular signaling and function. This interaction may result in the activation or inhibition of various cellular processes, depending on the specific receptor or channel that is targeted.
生化学的および生理学的効果
Xfaxx has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been shown to affect the activity of various ion channels, including calcium and potassium channels. Xfaxx has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using Xfaxx in lab experiments is its high specificity. Xfaxx can be designed to target specific receptors or channels, which makes it a valuable tool for researchers who are looking to study specific cellular processes. Another advantage of using Xfaxx is its high potency. Xfaxx can be used at very low concentrations, which reduces the risk of toxicity and other adverse effects.
However, there are also some limitations to using Xfaxx in lab experiments. One of the main limitations is its high cost. Xfaxx is a synthetic compound that requires a complex synthesis method, which makes it expensive to produce. Another limitation is its limited availability. Xfaxx is not widely available, which can make it difficult for researchers to obtain the compound for their experiments.
将来の方向性
There are many future directions for research on Xfaxx. One area of research is the development of new drugs and therapies based on the properties of Xfaxx. Another area of research is the study of the structure and function of various receptors and channels that are targeted by Xfaxx. Additionally, researchers may explore the potential applications of Xfaxx in the treatment of various diseases, including neurological disorders and cancer.
Conclusion:
In conclusion, Xfaxx is a valuable tool for researchers who are looking to explore new avenues of scientific research. Its unique properties make it a useful compound for studying various cellular processes and developing new drugs and therapies. However, there are also some limitations to using Xfaxx in lab experiments, including its high cost and limited availability. Nevertheless, the potential applications of Xfaxx in the field of scientific research are vast, and there are many future directions for research on this compound.
合成法
Xfaxx is a synthetic compound that is produced through a complex chemical process. The synthesis method involves the use of various chemicals and reagents, which are combined in a specific order to produce Xfaxx. The process is highly specialized and requires a high level of expertise to ensure that the final product is of high quality and purity.
科学的研究の応用
Xfaxx has a wide range of scientific research applications. It has been used in the field of neuroscience to study the function of various neurotransmitters and their receptors. It has also been used in the field of pharmacology to develop new drugs and therapies for various diseases. Xfaxx has also been used in the field of biochemistry to study the structure and function of various proteins and enzymes.
特性
CAS番号 |
114216-65-8 |
|---|---|
製品名 |
Xfaxx |
分子式 |
C30H42O20 |
分子量 |
722.6 g/mol |
IUPAC名 |
[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R)-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H42O20/c1-43-16-6-12(2-4-13(16)33)3-5-20(36)44-10-18-23(39)25(41)30(48-18)50-27-19(49-28-24(40)22(38)15(35)9-45-28)11-46-29(26(27)42)47-17(8-32)21(37)14(34)7-31/h2-7,14-15,17-19,21-30,32-35,37-42H,8-11H2,1H3/b5-3+/t14-,15+,17+,18-,19+,21+,22-,23-,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
InChIキー |
UMSSASUOLWJSAP-VNINZPMBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)OC4C(C(C(CO4)O)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)OC4C(C(C(CO4)O)O)O)O)O)O |
同義語 |
O-beta-xylopyranosyl-(1-4)-O-(5-O-feruloyl-alpha-arabinofuranosyl-(1-3))-O-beta-xylopyranosyl-(1-4)-xylopyranose XFAXX |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



